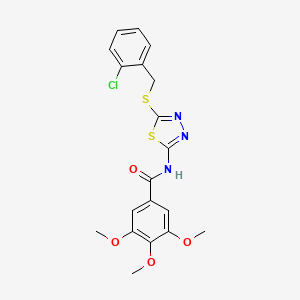

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thiadiazole, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry .

Synthesis Analysis

Thiadiazole derivatives can be synthesized from amines, chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process can be carried out efficiently in three steps with high isolated yields .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing three nitrogen atoms and two sulfur atoms . The presence of the benzylthio group and the trimethoxybenzamide group would add complexity to the structure.Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of new compounds with potential biological activities . The specific reactions would depend on the functional groups present in the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for this compound is not available, similar compounds have been found to have properties such as being solid at room temperature .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Potential

Thiadiazole derivatives have been extensively investigated for their anticonvulsant activities. A study on the development of quality control methods for promising anticonvulsants among derivatives of 1,3,4-thiadiazole highlighted the potential of these compounds in treating seizures, comparing favorably to classic drugs like Depakin. The substance demonstrated high anticonvulsive activity on a pentylentetrazole model of seizure, emphasizing the therapeutic potential of thiadiazole derivatives in epilepsy management Sych et al., 2018.

Anticancer Activity

The synthesis of new Benzothiazole Acylhydrazones as anticancer agents explored the antitumor properties of benzothiazole (BT) derivatives. This research underlined that various substitutions on the BT scaffold could modulate its antitumor property, with some newly synthesized compounds showing considerable anticancer activity across different cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma Osmaniye et al., 2018.

Antimicrobial Properties

Studies on thiadiazole compounds have also indicated their potential in combating microbial diseases. The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring have shown significant activity against various bacterial and fungal pathogens. This research suggests that thiazole derivatives could serve as valuable therapeutic agents for treating microbial infections Desai et al., 2013.

Chemical Synthesis and Characterization

The chemical synthesis and characterization of thiadiazole derivatives are crucial for exploring their potential applications. For example, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides has provided valuable insights into the preparation and properties of thiadiazole compounds, which could be applied in further pharmaceutical and chemical research Takikawa et al., 1985.

Wirkmechanismus

While the exact mechanism of action for this specific compound is not known, some thiadiazole derivatives have been found to exhibit urease inhibitory activities . They can interact well with the active site of the urease enzyme, which is involved in the conversion of urea to ammonia and carbon dioxide .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-6-4-5-7-13(11)20/h4-9H,10H2,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERNALGQTLJFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)

![N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2666197.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2666201.png)